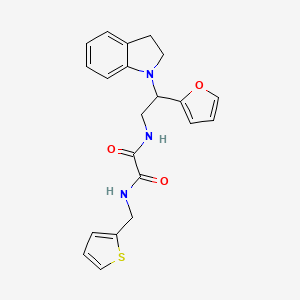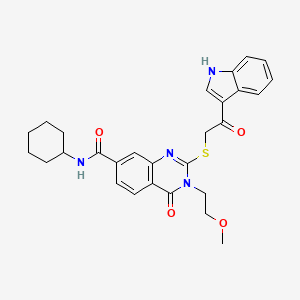
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a quinazoline ring, and a carboxamide group. These groups are common in many biologically active compounds, so this molecule could potentially have interesting biological properties.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, based on its structure, its synthesis would likely involve the formation of the indole and quinazoline rings, followed by the introduction of the various substituents.Molecular Structure Analysis
The molecule’s structure includes an indole ring, which is a fused six-membered benzene ring and five-membered pyrrole ring. It also contains a quinazoline ring, which is a fused ring containing two nitrogen atoms. The presence of these rings and various functional groups would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound would undergo. However, the presence of the carboxamide group suggests it could participate in reactions typical of amides, such as hydrolysis. The aromatic rings might also undergo electrophilic aromatic substitution reactions under the right conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be relatively non-polar due to the presence of the aromatic rings, but the carboxamide group could form hydrogen bonds, which would increase its solubility in polar solvents.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
Compounds related to quinazolines and their derivatives have been synthesized and evaluated for their antimicrobial properties. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule with modifications to explore their antifungal and antibacterial activities, indicating the potential of similar compounds in antimicrobial research N. Patel, S. D. Patel, 2010.
Heterocyclic Derivative Syntheses
Research into heterocyclic derivatives, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leads to various heterocyclic compounds. Bacchi et al. (2005) reported the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the diverse potential applications of these compounds in organic synthesis and possibly pharmacological activities A. Bacchi, M. Costa, et al., 2005.
Novel Antimicrobial Agents
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with a combination of quinazolinone and 4-thiazolidinone, evaluating them for in vitro antibacterial and antifungal activities. This study suggests the potential of structurally similar compounds for developing new antimicrobial agents N. Desai, A. Dodiya, P. N. Shihora, 2011.
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic analogues of a known antipsychotic compound, evaluating their potential as antipsychotic agents through in vitro and in vivo assays. This research underlines the exploration of heterocyclic carboxamides in the development of new therapeutics for psychiatric conditions M. H. Norman, F. Navas, et al., 1996.
Cytotoxic Activity Against Cancer Cells
Bu, Deady, et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, evaluating their cytotoxic activities against cancer cell lines. This study indicates the potential of similar compounds in cancer research X. Bu, L. Deady, et al., 2001.
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards of this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials. However, this is a long and complex process with no guarantee of success.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4S/c1-36-14-13-32-27(35)21-12-11-18(26(34)30-19-7-3-2-4-8-19)15-24(21)31-28(32)37-17-25(33)22-16-29-23-10-6-5-9-20(22)23/h5-6,9-12,15-16,19,29H,2-4,7-8,13-14,17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGFIKRNCBQJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-N-cyclohexyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)
![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)
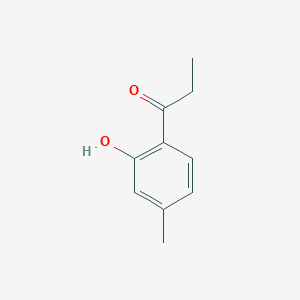
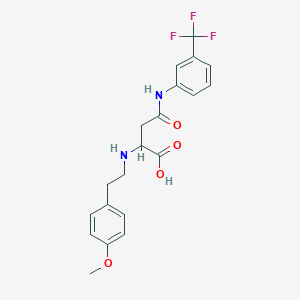
![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)
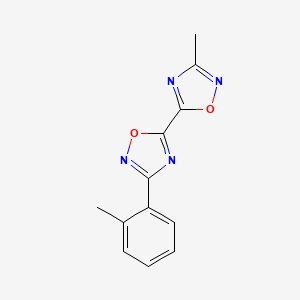
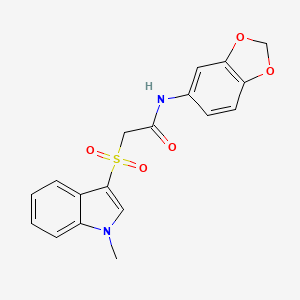
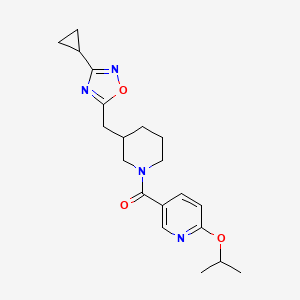
acetate](/img/structure/B2734111.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
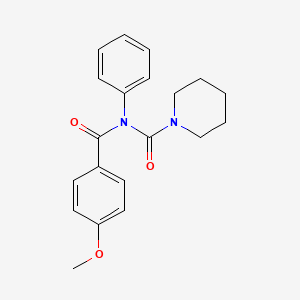
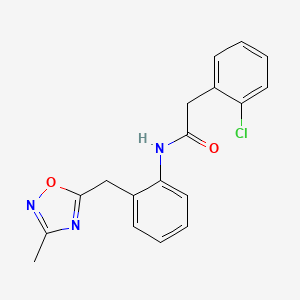
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)
